molecular formula C12H10N4O4 B037523 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione CAS No. 115705-72-1

5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione

Cat. No. B037523
M. Wt: 274.23 g/mol
InChI Key: WUWWWDKHDVUGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione, also known as DHDMQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DHDMQ is a heterocyclic compound that is derived from quinazoline and pyrimidine. It has a unique structure that makes it an attractive candidate for various research purposes.

Mechanism Of Action

The mechanism of action of 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that play a role in cell death. 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione has been shown to have antioxidant properties and can scavenge free radicals in vitro.

Advantages And Limitations For Lab Experiments

5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under various conditions. 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione is also highly fluorescent, making it an attractive candidate for various imaging applications. However, 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione. One area of interest is the development of 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione-based fluorescent probes for the detection of other metal ions in biological samples. Another area of interest is the further investigation of 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione as a potential anti-cancer agent, including studies on its efficacy in animal models. Additionally, the development of novel synthesis methods for 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione could lead to the discovery of new derivatives with improved properties and applications.

Synthesis Methods

5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione can be synthesized using various methods, including the condensation of 2,4-dimethyl-3,5-diaminopyridine with 2,6-dimethyl-4-hydroxypyrimidine-5-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as acetic anhydride or polyphosphoric acid. The resulting product is then purified using various techniques, such as chromatography or recrystallization.

Scientific Research Applications

5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. 5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

CAS RN

115705-72-1

Product Name

5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

5,10-dihydroxy-2,8-dimethyl-3,7-dihydropyrimido[5,4-g]quinazoline-4,6-dione

InChI

InChI=1S/C12H10N4O4/c1-3-13-7-5(11(19)15-3)9(17)6-8(10(7)18)14-4(2)16-12(6)20/h17-18H,1-2H3,(H,13,15,19)(H,14,16,20)

InChI Key

WUWWWDKHDVUGPS-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)C(=O)N=C(N3)C)O

SMILES

CC1=NC2=C(C(=C3C(=C2O)N=C(NC3=O)C)O)C(=O)N1

Canonical SMILES

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)C(=O)N=C(N3)C)O

synonyms

Pyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione, 5,10-dihydroxy-2,8-dimethyl- (9CI)

Origin of Product

United States

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